molecular formula C11H21NO B8495351 4-(1,1-dimethylethyl)-3,4,5,6-tetrahydro-7-methoxy-2H-azepine

4-(1,1-dimethylethyl)-3,4,5,6-tetrahydro-7-methoxy-2H-azepine

Cat. No. B8495351
M. Wt: 183.29 g/mol
InChI Key: DYYIRFDKXHVKJI-UHFFFAOYSA-N
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Patent
US06046211

Procedure details

A sample of 4-tertbutylcaprolactam (Bader, 2.5 g, 14.8 mmol) was reacted with dimethylsulfate (1.4 mL, 14.8 mmol) by the method of EXAMPLE 69 to yield, after chromatography, 2.7 g of the title material.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
title material
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:12][CH2:11][NH:10][C:8](=[O:9])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH3:13]OS(OC)(=O)=O>>[CH3:3][C:1]([CH:5]1[CH2:6][CH2:7][C:8]([O:9][CH3:13])=[N:10][CH2:11][CH2:12]1)([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(=O)NCC1
Name
Quantity
1.4 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
title material
Quantity
2.7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.